Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate
CAS No.: 440332-13-8
Cat. No.: VC21397932
Molecular Formula: C16H19N5O4
Molecular Weight: 345.35g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 440332-13-8 |
|---|---|
| Molecular Formula | C16H19N5O4 |
| Molecular Weight | 345.35g/mol |
| IUPAC Name | ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H19N5O4/c1-2-25-16(24)20-9-7-19(8-10-20)14(22)11-21-15(23)12-5-3-4-6-13(12)17-18-21/h3-6H,2,7-11H2,1H3 |
| Standard InChI Key | KIAZDLSDTVXHQF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Introduction
Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate is a synthetic organic compound belonging to the class of benzotriazinones. These compounds are characterized by their triazine core structure fused with a benzene ring and are often studied for their potential biological activities, including enzyme inhibition and receptor modulation. The compound features a piperazine moiety and ethyl ester functionality, which may influence its solubility and bioavailability.
Synthesis
The synthesis of Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate typically involves:
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Preparation of the Benzotriazinone Core: This is achieved through cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes.
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Acetylation: The benzotriazinone is acetylated using acetic anhydride or similar reagents.
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Coupling with Piperazine: The acetylated intermediate is reacted with piperazine derivatives under controlled conditions.
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Esterification: The final step involves introducing the ethyl ester group via esterification reactions.
Biological Relevance
Compounds containing the benzotriazinone scaffold have been investigated for various biological activities:
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GPR139 Modulation: Benzotriazinones have been reported as modulators of GPR139, a G-protein-coupled receptor implicated in neurological processes .
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Potential Antibacterial Activity: Benzotriazinone derivatives have shown activity against Gram-positive bacterial strains due to their ability to interfere with bacterial enzymes .
Applications in Medicinal Chemistry
Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate may serve as:
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Lead Compound for Drug Development: Its structural features make it a candidate for optimization in drug discovery programs targeting neurological or infectious diseases.
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Pharmacokinetic Studies: The presence of both hydrophilic (piperazine) and lipophilic (ethyl ester) groups makes it suitable for studying absorption and distribution properties.
Research Findings
Recent publications highlight:
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The role of benzotriazinones in modulating GPR139 activity .
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Synthesis techniques that improve yield and purity for such compounds .
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Preliminary bioassays demonstrating moderate antibacterial activity .
Table 2: Reported Biological Activities
| Activity | Observations |
|---|---|
| GPR139 Modulation | Positive modulation observed |
| Antibacterial Potential | Active against Gram-positive strains |
Challenges and Future Directions
While Ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate shows promise:
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Limited Data on Toxicity: Comprehensive toxicological studies are needed.
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Optimization for Drug-Likeness: Further modifications to improve pharmacokinetics are required.
Future research could focus on:
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Expanding SAR studies to identify more potent analogs.
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Investigating its role in other biological pathways.
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